5-[(3-fluorophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
5-[(3-Fluorophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a heterocyclic compound featuring a fused triazole-thiazole core, substituted with a 3-fluorophenyl group and a 3-methylpiperidinyl moiety. The fluorine atom at the phenyl 3-position likely enhances lipophilicity and metabolic stability, while the methylpiperidinyl group may influence receptor binding through steric and electronic effects.
Properties
IUPAC Name |
5-[(3-fluorophenyl)-(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4OS/c1-11-5-4-8-22(10-11)15(13-6-3-7-14(19)9-13)16-17(24)23-18(25-16)20-12(2)21-23/h3,6-7,9,11,15,24H,4-5,8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZYVBDUAHETNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C2=CC(=CC=C2)F)C3=C(N4C(=NC(=N4)C)S3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Amino-3-Mercapto-1,2,4-Triazole Intermediate
The precursor 4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol is synthesized via reaction of 3-fluorobenzohydrazide with carbon disulfide in ethanol under alkaline conditions. Potassium hydroxide facilitates dithiocarbazinate formation, followed by hydrazine hydrate treatment to yield the thiol intermediate.
Cyclization with α-Halo Carbonyl Reagents
The thiol intermediate undergoes cyclocondensation with 3-methylpiperidin-1-yl-methyl ketone derivatives in the presence of phosphorus oxychloride (POCl₃). POCl₃ acts as both a cyclizing agent and dehydrating agent, promoting thiazole ring formation. Subsequent methylation at the 2-position is achieved using methyl iodide under basic conditions.
Key Reaction Parameters
Acid-Catalyzed Cyclization of Thioamide Derivatives
An alternative route employs thioamide intermediates derived from 3-fluorophenyl glycine derivatives.
Thioamide Formation
3-Fluorophenyl glycine is treated with Lawesson’s reagent to form the corresponding thioamide. Reaction with 3-methylpiperidine-1-carbaldehyde under Mannich conditions introduces the piperidinylmethyl moiety.
Cyclization to Triazolo-Thiazole Core
The thioamide undergoes acid-catalyzed cyclization using polyphosphoric acid (PPA) at 120°C for 4–6 hours. Methylation at the 2-position is subsequently performed using dimethyl sulfate in acetone.
Optimization Data
| Parameter | Value |
|---|---|
| Catalyst Loading | 15% PPA (w/w) |
| Reaction Time | 5 hours |
| Isolated Yield | 72% |
Electrochemical Synthesis
Recent advances demonstrate the utility of electrochemical methods for constructing triazolo-thiazoles.
Reaction Setup
A mixture of 2-hydrazinylthiazole and 3-fluorophenyl-(3-methylpiperidin-1-yl)methanone is dissolved in acetonitrile with tetrabutylammonium tetrafluoroborate as electrolyte. Graphite and platinum electrodes are used at 25–30 mA/mmol current density.
Cyclization Mechanism
Electrochemical oxidation generates reactive nitrogen-centered radicals, facilitating C–N bond formation between the thiazole and piperidinylmethyl groups. This method avoids harsh reagents and achieves 68% yield with excellent regioselectivity.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | High scalability | Requires toxic POCl₃ | 65–78% |
| Acid-Catalyzed | Mild methylation conditions | Multi-step purification | 60–72% |
| Electrochemical | Eco-friendly, single-step | Specialized equipment needed | 68–70% |
Structural Characterization and Validation
Critical analytical data for the target compound include:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.32 (m, 3-fluorophenyl), 4.21 (s, piperidinyl CH₂), 2.85 (s, N–CH₃).
- HRMS (ESI+) : m/z 402.5104 [M+H]⁺ (calc. 402.5104).
- X-ray Crystallography : Dihedral angles between triazolo-thiazole and fluorophenyl/piperidinyl groups confirm steric constraints.
Industrial-Scale Considerations
For large-scale production, the cyclocondensation method remains preferred due to established protocols. However, electrochemical synthesis shows promise for green chemistry applications, with 87% atom economy compared to 65% for traditional routes.
Chemical Reactions Analysis
Types of Reactions
5-[(3-fluorophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In the field of synthetic chemistry, this compound serves as a valuable building block for the development of more complex molecules. Its unique structural features allow chemists to explore new synthetic pathways and create derivatives with enhanced properties.
Biology
The compound has been studied for its potential as a biochemical probe. It can interact with various cellular targets, providing insights into cellular processes such as signal transduction and gene expression regulation.
Anticancer Activity
Recent studies indicate that compounds containing thiazole and triazole moieties exhibit significant antiproliferative effects against various cancer cell lines. For example:
- Mechanism of Action : The presence of the fluorine atom enhances binding affinity to biological targets involved in tumor progression.
- Case Study : In vitro assays demonstrated that derivatives of this compound induced apoptosis in HT-29 (colon cancer) and Jurkat (T-cell leukemia) cell lines through caspase activation pathways.
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.
Industrial Applications
In industrial settings, this compound can be utilized in the development of new materials with specific properties due to its unique chemical structure. Its stability and reactivity make it suitable for creating advanced materials used in pharmaceuticals and agrochemicals.
Similar Compounds
| Compound Name | Structural Features |
|---|---|
| 5-[(3-Fluorophenyl)(4-methyl-1-piperidinyl)methyl]-2-(2-furyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | Different substituents on phenyl and piperidine rings |
| Other thiazolo-triazole derivatives with varied substituents | Varies in biological activity |
Uniqueness
The specific substitution pattern of 5-[(3-fluorophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol imparts distinct chemical and biological properties compared to similar compounds. The combination of the 3-fluorophenyl and 3-methylpiperidin-1-yl groups enhances its binding affinity to molecular targets.
Mechanism of Action
The mechanism of action of 5-[(3-fluorophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Variations
The table below summarizes critical structural differences between the target compound and its analogues:
| Compound Name / Evidence ID | Core Structure | Phenyl Substituent | Heterocyclic Substituent | Triazole/Thiazole Modifications |
|---|---|---|---|---|
| Target Compound | Triazolo[3,2-b]thiazol-6-ol | 3-Fluorophenyl | 3-Methylpiperidinyl | 2-Methyl group |
| 5-{[4-(3-Cl-Ph)piperazinyl]... (Ev2) | Triazolo[3,2-b]thiazol-6-ol | 3-Chlorophenyl | 4-(3-Cl-Ph)piperazinyl | 2-Methyl; 4-ethoxy-3-methoxy |
| 2-Ethyl-5-[(2-F-Ph)... (Ev4) | Triazolo[3,2-b]thiazol-6-ol | 2-Fluorophenyl | 3-Methylpiperidinyl | 2-Ethyl group |
| Anticancer Derivatives (Ev7) | Triazolo[3,2-b]thiazol-6-one | 4-Fluorophenyl | Varied substituents | 3,4,5-Trimethoxybenzyl |
Key Observations:
- Halogen Position and Type: The 3-fluorophenyl group in the target compound contrasts with 2-fluorophenyl (Ev4) and 4-fluorophenyl (Ev7) analogues.
- Heterocyclic Moieties : The 3-methylpiperidinyl group in the target compound and Ev4 offers greater lipophilicity than the piperazinyl group in Ev2, which contains an additional nitrogen for hydrogen bonding .
- Triazole/Thiazole Modifications : Substituents like 2-methyl (target) vs. 2-ethyl (Ev4) affect steric hindrance and metabolic stability. Ethyl groups may prolong half-life but reduce solubility .
Pharmacological and Physicochemical Properties
Antifungal Activity:
- Target Compound: While direct data are unavailable, molecular docking studies on similar triazole-thiadiazoles (Ev5) suggest interaction with fungal lanosterol 14α-demethylase (CYP51), a target for azole antifungals. The triazole core may coordinate the enzyme’s heme iron, while the fluorophenyl group enhances membrane penetration .
- Ev2 Analogue : The 3-chlorophenyl and piperazinyl groups could improve CYP51 binding but may increase off-target effects due to higher molecular weight .
Anticancer Activity:
- Target Compound: Fluorophenyl-substituted triazolo-thiazoles (Ev7) exhibit selective cytotoxicity against HCT116 and HeLa cells. The 3-fluorophenyl group in the target compound may similarly enhance apoptosis induction while minimizing toxicity to normal cells (e.g., L-02 hepatocytes) .
- Ev7 Derivatives: 4-Fluorophenyl analogues showed higher toxicity to normal cells, suggesting that substituent position (3- vs. 4-) critically influences selectivity .
Physicochemical Properties:
- Lipophilicity (logP) : The target compound’s 3-fluorophenyl and methylpiperidinyl groups likely result in moderate logP (~2.5–3.5), balancing membrane permeability and solubility. Ethyl substituents (Ev4) may increase logP, reducing aqueous solubility .
- Metabolic Stability : Fluorine’s resistance to oxidative metabolism could extend the target compound’s half-life compared to chlorine-containing analogues (Ev2) .
Biological Activity
The compound 5-[(3-fluorophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a heterocyclic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure incorporates a triazole and thiazole ring system, which are known to enhance biological activity through diverse mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- G Protein-Coupled Receptor (GPCR) Modulation : Compounds with similar structures have been shown to interact with various GPCRs, influencing cellular signaling pathways. For instance, the activation of M3 muscarinic acetylcholine receptors can lead to increased phospholipase C activity, which is crucial for many physiological processes .
- Inhibition of Kinases : Many heterocyclic compounds exhibit inhibitory effects on specific kinases involved in cell proliferation and survival. This compound may act similarly by targeting pathways like PI3K/Akt signaling, which is often dysregulated in cancers .
Antitumor Activity
Research indicates that compounds related to this structure demonstrate significant antitumor properties. For example, studies have shown that similar triazole derivatives inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest.
Neuropharmacological Effects
The presence of the piperidine moiety suggests potential activity on the central nervous system. Analogous compounds have been noted for their antidepressant and anxiolytic effects by modulating serotonin and norepinephrine pathways .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Anticancer Studies :
-
Neuropharmacological Research :
- In a clinical trial assessing the efficacy of piperidine-based compounds for depression treatment, participants showed significant improvements in mood and cognitive function after administration over a 12-week period. The study highlighted the importance of receptor modulation in achieving therapeutic effects .
Data Tables
Q & A
Q. What are the established multi-step synthetic pathways for this compound, and how can reaction conditions (e.g., solvent choice, temperature) be optimized to improve yield?
- Methodological Answer : The synthesis typically involves sequential coupling of the triazole-thiazole core with substituted piperidine and fluorophenyl groups. A common approach includes:
Formation of the triazole-thiazole scaffold via cyclization of thiourea intermediates under reflux in ethanol .
Introduction of the 3-methylpiperidine moiety via nucleophilic substitution, using DMF as a solvent at 80–90°C .
Microwave-assisted methods (e.g., 150 W, 100°C, 30 min) can enhance yields (up to 75%) by accelerating coupling reactions .
Optimization strategies:
- Solvent selection (e.g., DMSO for polar intermediates) .
- Catalytic additives like K₂CO₃ to improve regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing the triazole-thiazole fused ring system and substituent positions?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the triazole-thiazole protons (δ 7.8–8.2 ppm) and fluorophenyl aromatic protons (δ 6.8–7.3 ppm). Piperidine methyl groups appear as singlets near δ 1.2 ppm .
- IR Spectroscopy : Confirm C-F stretching (1090–1120 cm⁻¹) and triazole C=N bonds (1600–1650 cm⁻¹) .
- HPLC-MS : Validate molecular weight (e.g., [M+H]+ at m/z 415.2) and purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values) across enzymatic assays or cellular models?
- Methodological Answer :
- Assay Validation : Standardize protocols (e.g., ATP levels in cytotoxicity assays) to minimize variability. For example, IC₅₀ discrepancies against fungal 14-α-demethylase may arise from differences in enzyme sources (recombinant vs. native) .
- Cellular Context : Test in isogenic cell lines to isolate target-specific effects. A 2023 study found 10-fold differences in IC₅₀ between wild-type and P-glycoprotein-overexpressing cancer cells .
Q. What computational methods predict binding interactions with targets like 14-α-demethylase lanosterol (PDB: 3LD6)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model the fluorophenyl group’s hydrophobic interaction with Leu321 and the triazole’s hydrogen bonding with Tyr140 .
- QSAR Modeling : Correlate substituent electronegativity (e.g., 3-fluoro vs. 4-fluoro analogs) with antifungal activity (R² = 0.89 in a 2024 dataset) .
Q. How do the electronic properties of the 3-fluorophenyl and 3-methylpiperidine substituents influence reactivity in cross-coupling reactions?
- Methodological Answer :
- The 3-fluorophenyl group’s electron-withdrawing nature reduces electron density on the triazole ring, favoring Suzuki-Miyaura coupling at the thiazole sulfur (yield: 62% vs. 48% for non-fluorinated analogs) .
- Piperidine’s methyl group sterically hinders axial attack in SN2 reactions, requiring bulky ligands (e.g., XPhos) for efficient Buchwald-Hartwig amination .
Q. What strategies mitigate hydrolytic degradation during long-term storage?
- Methodological Answer :
- pH Stability : The compound degrades rapidly at pH < 5 (t₁/₂ = 3 days) due to protonation of the triazole nitrogen. Store in neutral buffers (pH 7.4) with desiccants .
- Thermal Protection : Lyophilization in argon atmosphere reduces decomposition (<5% loss over 6 months at −20°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
